6-Hydroxykaempferol 3-beta-rutinoside is a flavonoid glycoside derived from kaempferol, a well-known flavonoid found in various plants, particularly in Carthamus tinctorius (safflower). Its chemical formula is C27H30O16, and it is characterized by the presence of a hydroxyl group at the sixth position of the kaempferol structure, along with a rutinoside moiety at the third position. This compound plays a significant role in various biological activities due to its antioxidant properties and potential health benefits.
Several studies have investigated the antioxidant properties of 5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside. These studies suggest that the compound may help scavenge free radicals and protect cells from oxidative damage.
Limited research has explored other potential health benefits of 5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside. These areas include:
The chemical reactivity of 6-hydroxykaempferol 3-beta-rutinoside is primarily influenced by its hydroxyl groups, which can participate in various reactions:
6-Hydroxykaempferol 3-beta-rutinoside exhibits several notable biological activities:
The synthesis of 6-hydroxykaempferol 3-beta-rutinoside can be achieved through several methods:
6-Hydroxykaempferol 3-beta-rutinoside has various applications across different fields:
Studies have indicated that 6-hydroxykaempferol 3-beta-rutinoside interacts with various biological targets:
Several compounds share structural similarities with 6-hydroxykaempferol 3-beta-rutinoside. Here are some notable comparisons:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
Kaempferol | Flavonoid without glycosylation | Strong antioxidant; less bioavailable than its glycosides |
Quercetin | Hydroxylated flavonoid | More potent anti-inflammatory effects |
6-Hydroxykaempferol 3-O-glucoside | Glycosylated form of kaempferol | Exhibits similar antioxidant properties but varies in bioactivity |
6-Hydroxykaempferol 3,6-di-O-glucoside | Di-glycosylated derivative | Enhanced solubility and bioavailability |
The uniqueness of 6-hydroxykaempferol 3-beta-rutinoside lies in its specific glycosylation pattern, which enhances its stability and bioactivity compared to other similar compounds. Its ability to modulate multiple biological pathways makes it a valuable candidate for further research in health-related applications.
6-Hydroxykaempferol 3-beta-rutinoside and related kaempferol glycosides exhibit substantial hepatoprotective properties against chemical-induced liver damage through multiple protective mechanisms [8] [9]. These compounds demonstrate efficacy in preventing hepatotoxicity caused by various chemical agents including carbon tetrachloride, paracetamol, and other xenobiotic substances [9] [10].
Carbon tetrachloride-induced hepatotoxicity models reveal that kaempferol 3-O-beta-d-(2,6-di-O-alpha-l-rhamnopyranosyl)galactopyronoside significantly normalizes serum alanine aminotransferase and aspartate aminotransferase levels, key biomarkers of liver injury [9]. The compound restores hepatic glutathione, superoxide dismutase, catalase, and glutathione peroxidase activities, indicating enhanced antioxidant defense mechanisms [9]. Thiobarbituric acid reactive substances levels, markers of lipid peroxidation, demonstrate significant reduction following treatment, confirming the compound's capacity to prevent oxidative liver damage [9].
Hydroxysafflor yellow A, a related compound from Carthamus tinctorius, provides mechanistic insights relevant to 6-hydroxykaempferol 3-beta-rutinoside hepatoprotection [11] [12]. Studies demonstrate that hydroxysafflor yellow A significantly reduces alanine aminotransferase, aspartate aminotransferase, and alkaline phosphatase activities in carbon tetrachloride-induced acute liver injury models [11]. The compound enhances superoxide dismutase activity while reducing malondialdehyde levels, indicating effective inhibition of oxidative stress and inflammation [12] [13].
Total flavonoids from Carthamus tinctorius leaves, which contain 6-hydroxykaempferol derivatives, demonstrate hepatoprotective effects against carbon tetrachloride-induced chronic liver injury [14]. These compounds improve liver function through modulation of toll-like receptor pathways and nuclear factor kappa B signaling [14]. Molecular analysis reveals decreased messenger ribonucleic acid expression levels of toll-like receptor 2, toll-like receptor 3, toll-like receptor 4, nuclear factor kappa B p65, and inflammatory cytokines including interleukin-1 beta and tumor necrosis factor alpha [14].
Paracetamol-induced hepatotoxicity studies provide additional evidence for kaempferol glycoside hepatoprotection [10]. Six kaempferol glycosides, including kaempferol-3-O-beta-D-rutinoside, demonstrate prominent anti-apoptotic effects through inhibition of c-Jun N-terminal protein kinase and Raf-1 kinase pathways [10]. These compounds exert powerful antioxidant effects by modulating paracetamol-induced oxidative stress, increasing reduced glutathione levels while reducing malondialdehyde and nitrotyrosine concentrations [10].
The hepatoprotective mechanisms involve multiple pathways including sterol regulatory element-binding protein modulation, peroxisome proliferator-activated receptor gamma receptor activation, and inflammatory mediator cytokine regulation [15]. Structure-activity relationship studies indicate that the C2-C3 double bond at the A ring, hydroxyl groups at C3' or C4', and carbonyl group at position C4 enhance hepatoprotective activities [15]. The rutinoside moiety attachment appears to improve bioavailability and protective efficacy compared to aglycone forms [15].
Compound | Model | Key Findings | Mechanism |
---|---|---|---|
Kaempferol 3-O-β-d-(2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside | Carbon tetrachloride-induced hepatotoxicity in mice | Normalized serum alanine aminotransferase, aspartate aminotransferase; Restored liver glutathione, superoxide dismutase, catalase, glutathione peroxidase | Antioxidant activity and free radical scavenging |
Hydroxysafflor Yellow A | Carbon tetrachloride-induced acute liver injury in rats | Reduced alanine aminotransferase, aspartate aminotransferase, alkaline phosphatase activities; Enhanced superoxide dismutase, reduced malondialdehyde | Oxidative stress inhibition and inflammation reduction |
Total flavonoids from Carthamus tinctorius | Carbon tetrachloride-induced chronic liver injury in mice | Improved liver function; Decreased toll-like receptor 2, toll-like receptor 3, toll-like receptor 4, nuclear factor kappa B expression | Toll-like receptors/nuclear factor kappa B and phosphatidylinositol 3-kinase/protein kinase B pathway modulation |
Kaempferol glycosides | Paracetamol-induced hepatotoxicity | Anti-apoptotic effects via c-Jun N-terminal protein kinase and Raf-1 kinase inhibition | Oxidative stress amelioration and mitogen-activated protein kinase pathway inhibition |
6-Hydroxykaempferol 3-beta-rutinoside and related kaempferol compounds demonstrate significant therapeutic potential for metabolic syndrome management through multiple pathways affecting glucose homeostasis, lipid metabolism, and insulin sensitivity [16] [17] [18]. These compounds target key metabolic dysfunction components including insulin resistance, hyperglycemia, dyslipidemia, and obesity-related complications [19] [16].
Glucose metabolism regulation represents a primary therapeutic application of kaempferol compounds in metabolic syndrome [17] [20]. Studies in high-fat diet-induced obese mice demonstrate that kaempferol administration at 50 mg/kg daily for four weeks restores glucose homeostasis and insulin sensitivity independent of body weight changes [17]. The compound significantly reduces fasting blood glucose levels and improves glucose tolerance through suppression of hepatic glucose production [17]. Mechanistic investigations reveal that kaempferol inhibits hepatic pyruvate carboxylase activity while enhancing protein kinase B and glucokinase activities, contributing to improved glucose metabolism [17].
Insulin sensitivity enhancement constitutes another critical aspect of metabolic syndrome management [18] [21]. Research demonstrates that kaempferol treatment in diabetic rat models effectively restores insulin resistance through hepatic inhibitor of nuclear factor kappa B kinase/nuclear factor kappa B pathway modulation [18]. The compound ameliorates blood lipids and insulin levels in a dose-dependent manner while inhibiting phosphorylation of insulin receptor substrate-1, inhibitor of nuclear factor kappa B kinase alpha, and inhibitor of nuclear factor kappa B kinase beta [18]. These effects result in reduced nuclear and cytosolic levels of nuclear factor kappa B and decreased tumor necrosis factor alpha and interleukin-6 levels [18].
Lipid metabolism regulation through liver X receptor pathway activation represents a sophisticated mechanism of metabolic syndrome improvement [16]. Studies in apolipoprotein E-deficient mice reveal that kaempferol directly binds to and induces transactivation of liver X receptors, with stronger specificity for the beta-subtype [16]. Oral administration of kaempferol at 150 mg/kg daily significantly reduces plasma glucose levels, increases high-density lipoprotein cholesterol, and enhances insulin sensitivity [16]. The compound reduces plasma triglyceride concentrations without causing liver steatosis through suppression of sterol regulatory element-binding protein-1 activity [16].
Inflammatory pathway modulation contributes significantly to metabolic syndrome management [22] [23]. Kaempferol-3-O-beta-rutinoside suppresses inflammatory responses in lipopolysaccharide-stimulated macrophages through nuclear factor kappa B and mitogen-activated protein kinase pathway inhibition [22]. The compound decreases expression of inflammatory mediators including tumor necrosis factor alpha, interleukin-6, inducible nitric oxide synthase, and cyclooxygenase-2 [22]. These anti-inflammatory effects complement metabolic improvements by reducing obesity-associated chronic inflammation [22].
Adipose tissue thermogenesis activation represents an emerging therapeutic application for obesity management [24]. Research demonstrates that kaempferol promotes beige cell formation and increases energy expenditure through cyclin-dependent kinase 6/runt-related transcription factor 1/uncoupling protein 1 signaling pathway regulation [24]. The compound protects against diet-induced obesity while improving glucose tolerance and insulin resistance through enhanced thermogenic function [24].
Type 2 diabetes mellitus management through multiple pathways demonstrates the compound's comprehensive metabolic effects [19] [20]. Streptozotocin-induced diabetes models reveal that kaempferol treatment significantly ameliorates hyperglycemia through suppression of hepatic glucose production [20]. The compound restores activity of key glucose metabolism enzymes including hexokinases in liver and muscle tissues [20]. These effects occur independently of insulin or glucagon concentration changes, indicating direct metabolic pathway modulation [20].
Study Design | Treatment | Metabolic Parameters | Pathway Involvement |
---|---|---|---|
Kaempferol in apolipoprotein E-deficient mice | 150 mg/kg/day oral administration | Decreased plasma glucose, increased high-density lipoprotein cholesterol, increased insulin sensitivity | Liver X receptor beta activation, sterol regulatory element-binding protein-1 suppression |
Kaempferol in high-fat diet-induced obese mice | 50 mg/kg daily for 4 weeks | Decreased fasting glucose, increased glucose tolerance, decreased hepatic glucose production | Hepatic pyruvate carboxylase inhibition, protein kinase B/glucokinase activation |
Kaempferol in diabetic rats (streptozotocin model) | 50-150 mg/kg for 10 weeks | Decreased blood glucose, decreased lipids, increased insulin sensitivity | Inhibitor of nuclear factor kappa B kinase/nuclear factor kappa B pathway inhibition |
Kaempferol-3-O-rutinoside in vitro | Various concentrations in cell culture | Decreased inflammatory cytokines (interleukin-6, tumor necrosis factor alpha) | Nuclear factor kappa B and mitogen-activated protein kinase pathway suppression |